molecular formula C9H8BrNS B11870907 (5-Bromobenzo[b]thiophen-3-yl)methanamine

(5-Bromobenzo[b]thiophen-3-yl)methanamine

Cat. No.: B11870907
M. Wt: 242.14 g/mol
InChI Key: DVYWOASQESEKEC-UHFFFAOYSA-N
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Description

(5-Bromobenzo[b]thiophen-3-yl)methanamine is a chemical compound with the molecular formula C₉H₈BrNS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. This is followed by a nucleophilic substitution reaction with methanamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromobenzo[b]thiophen-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(5-Bromobenzo[b]thiophen-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the bromine and methanamine groups.

    5-Bromobenzo[b]thiophene: Similar but lacks the methanamine group.

    Benzo[b]thiophen-3-yl)methanamine: Similar but lacks the bromine atom

Uniqueness

(5-Bromobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanamine

InChI

InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2

InChI Key

DVYWOASQESEKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CN

Origin of Product

United States

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